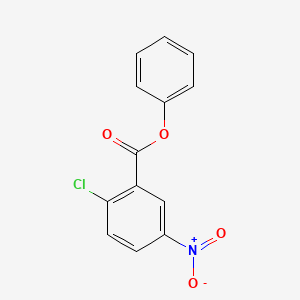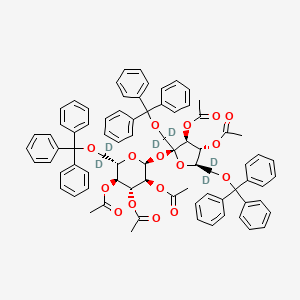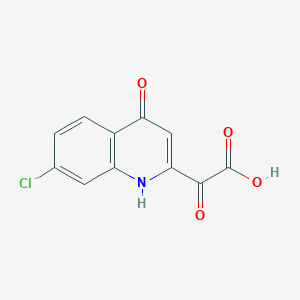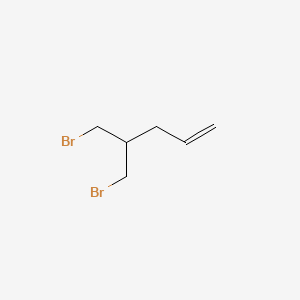
3-Methyl-2-(2,3,4-trihydroxybutylamino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-3-methyl-2-(2,3,4-trihydroxybutylamino)butanoic acid is a complex organic compound with a unique structure that includes multiple hydroxyl groups and an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-methyl-2-(2,3,4-trihydroxybutylamino)butanoic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a chiral starting material to ensure the correct stereochemistry of the final product. The synthesis may involve protection and deprotection steps to manage the reactivity of the hydroxyl groups. Common reagents used in the synthesis include protecting groups like tert-butyldimethylsilyl (TBDMS) and deprotecting agents like tetrabutylammonium fluoride (TBAF).
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-3-methyl-2-(2,3,4-trihydroxybutylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions typically involve the use of a base like pyridine to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the amino group can produce various amines.
Aplicaciones Científicas De Investigación
(2S)-3-methyl-2-(2,3,4-trihydroxybutylamino)butanoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structure allows it to interact with biological molecules, making it useful in studies of enzyme activity and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2S)-3-methyl-2-(2,3,4-trihydroxybutylamino)butanoic acid involves its interaction with various molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The specific pathways involved depend on the context of its use, such as in enzyme inhibition or receptor binding.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-3-Hydroxy-2-({[(3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)tetrahydro-2-furanyl]methyl}amino)butanoic acid
- (2S)-3-(4-Hydroxyphenyl)-2-({[(3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)tetrahydro-2-furanyl]methyl}amino)propanoic acid
Uniqueness
What sets (2S)-3-methyl-2-(2,3,4-trihydroxybutylamino)butanoic acid apart from similar compounds is its specific arrangement of functional groups, which can result in unique reactivity and interactions with biological molecules. This makes it a valuable compound for targeted research and applications.
Propiedades
Fórmula molecular |
C9H19NO5 |
|---|---|
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
3-methyl-2-(2,3,4-trihydroxybutylamino)butanoic acid |
InChI |
InChI=1S/C9H19NO5/c1-5(2)8(9(14)15)10-3-6(12)7(13)4-11/h5-8,10-13H,3-4H2,1-2H3,(H,14,15) |
Clave InChI |
RDRWAVXWDDQLBN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)O)NCC(C(CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















